Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1359656-02-2
VCID: VC11703805
InChI: InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3
SMILES: COC1=CN2C(=NC=C2C(=O)OC)C=C1
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 1359656-02-2

Cat. No.: VC11703805

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate - 1359656-02-2

Specification

CAS No. 1359656-02-2
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3
Standard InChI Key KWAMEKKPYGIVNT-UHFFFAOYSA-N
SMILES COC1=CN2C(=NC=C2C(=O)OC)C=C1
Canonical SMILES COC1=CN2C(=NC=C2C(=O)OC)C=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The methoxy (-OCH3_3) and ester (-COOCH3_3) substituents at positions 6 and 3, respectively, significantly influence its electronic and steric properties. The methoxy group enhances solubility in polar solvents, while the ester moiety offers reactivity for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1359656-02-2
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
IUPAC Namemethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
SolubilitySoluble in ethanol, acetonitrile

Synthesis Methods and Optimization

Traditional Synthetic Routes

The synthesis of methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions starting from 2-aminopyridine derivatives. A common approach includes:

  • Condensation: Reacting 2-amino-4-methoxypyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core.

  • Esterification: Introducing the methyl ester group via nucleophilic acyl substitution.
    These steps often require solvents like ethanol or acetonitrile and moderate temperatures (60–80°C). Yields vary depending on the purity of intermediates and reaction conditions.

Green Chemistry Approaches

Recent advances emphasize solvent- and catalyst-free synthesis under microwave irradiation. For example, Kong et al. demonstrated that imidazo[1,2-a]pyridines can be synthesized in 85–92% yields within 10–15 minutes using microwave-assisted methods . While this study focused on analogs, the protocol could be adapted for methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate by selecting appropriate starting materials.

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Time
Traditional condensationEthanol, 80°C, 6 hours60–706–8 hours
Microwave-assistedSolvent-free, 150 W, 10 minutes85–9210–15 min

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

Comparing methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate with analogs reveals:

  • 6-Chloro derivatives: Higher lipophilicity but reduced solubility, limiting in vivo applications .

  • 3-Carboxylic acid analogs: Improved hydrogen-bonding capacity but lower metabolic stability.
    The methoxy group in this compound balances solubility and bioavailability, making it preferable for central nervous system (CNS) drug design.

Table 3: Structural and Functional Comparisons

CompoundKey SubstituentsBioactivity Highlights
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate6-OCH3_3, 3-COOCH3_3COX-2 inhibition, CNS potential
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate6-Cl, 2-CH3_3Antitubercular activity
3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid3-CH3_3, 6-COOHCytotoxicity (HeLa cells)

Future Research Directions

Mechanistic and Kinetic Studies

Detailed investigations into the compound’s pharmacokinetics (e.g., absorption, metabolism) and precise molecular targets are needed. Computational modeling could predict binding affinities for receptors like GABAA_A or PDE4, guiding rational drug design.

Sustainable Synthesis Scaling

Adapting microwave-assisted methods for large-scale production could reduce environmental impact. Continuous flow reactors may further enhance yield and purity while minimizing waste .

Therapeutic Expansion

Exploration into antiviral and anticancer applications is warranted, given the success of imidazo[1,2-a]pyridines in these areas. Collaborations between synthetic chemists and pharmacologists will be critical to translating in vitro findings into clinical candidates.

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